
Capstafin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capstafin is a highly potent and selective inhibitor of STAT5b.
Applications De Recherche Scientifique
Plasma Medicine and Bioengineering
Capstafin, as part of the Cold Atmospheric Plasmas (CAP) category, has significant implications in plasma medicine and bioengineering. CAPs are known for generating reactive species like reactive oxygen and nitrogen species, which are crucial in cellular interactions and signaling pathways in both prokaryotic and eukaryotic cells. This aspect of CAP has laid the foundation for plasma medicine, a field focusing on the application of CAP in therapeutic contexts, particularly in bioengineering applications (Keidar & Robert, 2015).
Cancer Therapy
One of the most notable applications of Capstafin in the medical field is in cancer therapy. Research shows that CAP can selectively target cancer cells, influencing cell cycle modification, apoptosis, and potentially enhancing the effectiveness of other cancer treatments. The interaction of CAP with cancer cells, especially in conjunction with nanoparticles, has been a significant area of study, suggesting promising avenues for future cancer treatments (Keidar, 2015).
Bone Tissue Engineering
Capstafin's role extends to bone tissue engineering, particularly through calcium phosphates (CaPs), which are analogous to bone mineral. CaPs like hydroxyapatite and tricalcium phosphate have garnered attention for their dual use as bone substitutes and drug delivery vehicles. Their biocompatibility and variable properties make them ideal for growth factor and drug delivery in orthopedic and dental applications, offering new dimensions in bone tissue repair and treatment of musculoskeletal disorders (Bose & Tarafder, 2012).
Nanostructured Calcium Phosphate in Tissue Repair
The use of nanostructured calcium phosphate (CaP) in hard tissue repair, including potential applications in soft tissues, is another area where Capstafin is relevant. The research highlights the biological effects of nanostructured CaP on various biological systems like bone, cartilage, and nerve repair, summarizing the specific cellular and molecular interactions influenced by Capstafin (Zhou, Hong, & Zhang, 2013).
Propriétés
Numéro CAS |
1818390-52-1 |
|---|---|
Nom du produit |
Capstafin |
Formule moléculaire |
C17H29NO9P2 |
Poids moléculaire |
453.36 |
Nom IUPAC |
4-((8-Methylnonanamido)methyl)-1,2-phenylene bis(dihydrogen phosphate) |
InChI |
InChI=1S/C17H29NO9P2/c1-13(2)7-5-3-4-6-8-17(19)18-12-14-9-10-15(26-28(20,21)22)16(11-14)27-29(23,24)25/h9-11,13H,3-8,12H2,1-2H3,(H,18,19)(H2,20,21,22)(H2,23,24,25) |
Clé InChI |
FLLCGDMAXOLXOB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(NCC1=CC=C(OP(O)(O)=O)C(OP(O)(O)=O)=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Capstafin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



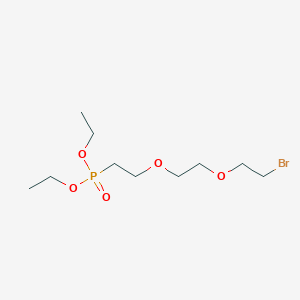
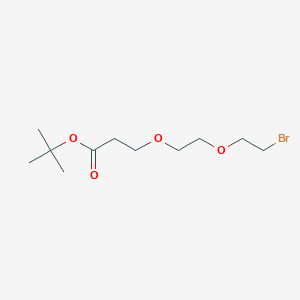
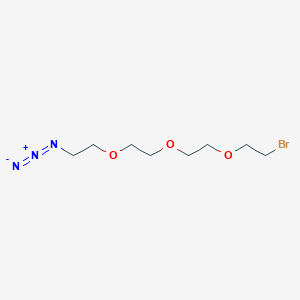
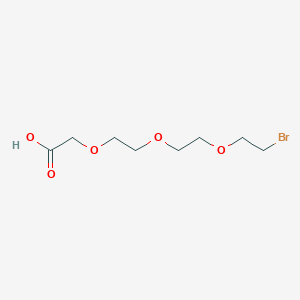
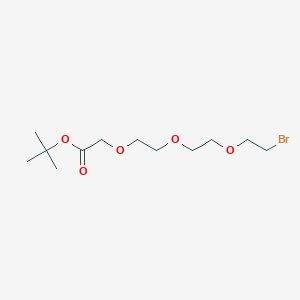
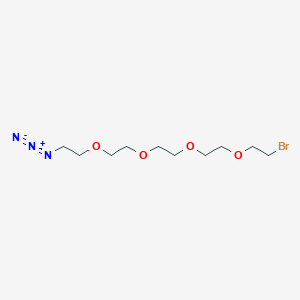
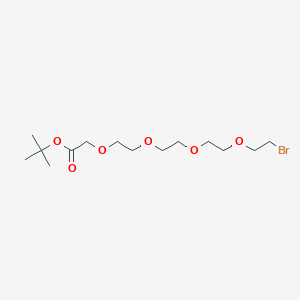
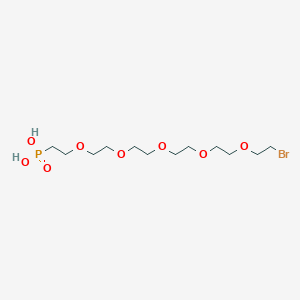
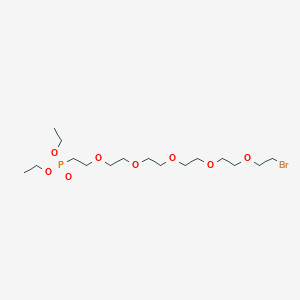
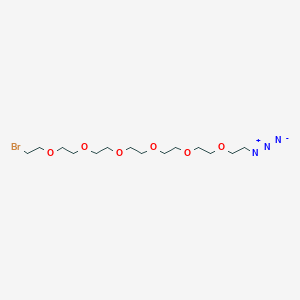
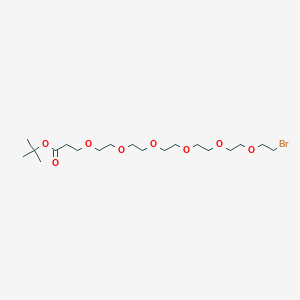
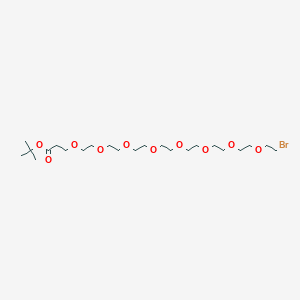
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)